SF-1-087 is classified as a sulfonamide derivative, which is a common structural motif in many pharmaceutical agents. It has been synthesized as part of a broader research effort to explore the therapeutic potential of Stat3 and Stat5 inhibitors in treating cancers, particularly hepatocellular carcinoma. The compound has been evaluated for its biochemical properties and efficacy in vitro, showing promise as a potential therapeutic agent against malignancies that exhibit aberrant Stat signaling pathways .
The synthesis of SF-1-087 involves several key steps:
The molecular formula of SF-1-087 is represented as C₁₅H₁₈N₄O₃S, indicating it contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound's structure can be depicted using various chemical notation systems such as SMILES or InChI keys:
CC(C(=O)N)N(C)S(=O)(=O)C
The structural features include:
SF-1-087 can undergo several types of chemical reactions:
These reactions are fundamental for modifying the compound's properties to enhance its efficacy or reduce toxicity .
The mechanism by which SF-1-087 exerts its inhibitory effects involves:
SF-1-087 exhibits several notable physical properties:
Key chemical properties include:
SF-1-087 has several applications in scientific research:
STAT3 (Signal Transducer and Activator of Transcription 3) is a latent cytoplasmic transcription factor that becomes activated upon phosphorylation by upstream kinases (e.g., JAK, SRC). Structurally, STAT3 contains six conserved functional domains: an N-terminal domain facilitating oligomerization, a coiled-coil domain for protein interactions, a DNA-binding domain (DBD), a linker region, a Src homology 2 (SH2) domain critical for phosphotyrosine recognition and dimerization, and a C-terminal transactivation domain [8]. In normal physiological contexts, STAT3 regulates essential cellular processes including proliferation, differentiation, and apoptosis. Following cytokine or growth factor stimulation, STAT3 undergoes phosphorylation-induced activation and translocates to the nucleus, where it binds to specific promoter sequences (e.g., GAS elements) to initiate transcription of target genes [8].
Table 1: Core Functional Domains of STAT3
Domain | Structural Features | Functional Role |
---|---|---|
N-terminal | Four-helix bundle | Mediates STAT3 oligomerization and nuclear accumulation |
Coiled-coil | α-helical protein interaction interface | Binds chaperones and regulatory proteins |
DNA-binding (DBD) | β-barrel scaffold with loop recognition motifs | Recognizes TTC(N)3-4GAA promoter sequences |
SH2 domain | Deep phosphotyrosine-binding pocket | Binds pY-peptide motifs to enable dimerization |
Transactivation C-tail | Disordered region with phosphorylation sites | Recruits transcriptional co-activators (e.g., CBP/p300) |
In oncogenesis, STAT3 undergoes dysregulated activation, transforming it into a potent driver of malignant progression. Unlike transient activation in normal cells, persistent STAT3 signaling in tumors sustains the expression of oncogenes such as BCL2, MYC, CCND1, and VEGF, while suppressing tumor suppressors like TP53 [8]. This transcriptional reprogramming enables cancer hallmarks including unchecked proliferation, angiogenesis, metabolic adaptation, and immune evasion. The STAT3 pathway intersects with oncogenic cascades like EGFR, RAS-MAPK, and PI3K-AKT, creating feed-forward loops that amplify tumor growth signals [8].
STAT3 hyperactivation is a pathological feature in >70% of solid and hematologic malignancies and correlates with advanced disease stage, therapeutic resistance, and poor prognosis. This aberrant signaling arises from multiple mechanisms: (1) Autocrine/paracrine overproduction of cytokines (e.g., IL-6) activating JAK-STAT cascades; (2) Gain-of-function mutations in receptor tyrosine kinases (e.g., EGFRvIII); (3) Constitutive activation of non-receptor kinases (e.g., SRC); (4) Loss of negative regulators (e.g., SOCS3, PTPRT phosphatases); and (5) STAT3 gene amplification or somatic mutations stabilizing its phosphorylated form [8].
Table 2: Prevalence and Impact of STAT3 Hyperactivation in Human Cancers
Cancer Type | Prevalence of STAT3 Hyperactivation | Key Pathogenic Consequences |
---|---|---|
Breast carcinoma | 60-80% | Stemness enrichment, trastuzumab resistance |
Head & neck squamous | 75-95% | VEGF-driven angiogenesis, immunosuppression |
Non-small cell lung | 50-70% | Metastasis via TWIST1 induction, PD-L1 upregulation |
Pancreatic ductal | >90% | Desmoplasia, T-cell exhaustion, gemcitabine resistance |
Glioblastoma multiforme | 60% | GSC maintenance, blood-brain barrier disruption |
Pathogenically, constitutive STAT3 signaling remodels the tumor microenvironment (TME) by inducing immunosuppressive cytokines (IL-10, IL-23) and checkpoint ligands (PD-L1), thereby inhibiting dendritic cell maturation and cytotoxic T-cell infiltration [8]. STAT3 also coordinately upregulates hypoxia-inducible factor 1α (HIF1α) and vascular endothelial growth factor (VEGF), fostering angiogenesis. Critically, STAT3 maintains cancer stem cell (CSC) populations through transcriptional control of NANOG, SOX2, and OCT4, enabling tumor recurrence and metastatic spread [8].
STAT3 transcriptional activity is absolutely dependent on SH2 domain-mediated dimerization. Upon phosphorylation of tyrosine 705 (Y705) by upstream kinases, STAT3 monomers undergo a conformational shift that exposes their SH2 domains. This enables reciprocal phosphotyrosine-SH2 interactions between two monomers, forming parallel homodimers or heterodimers (e.g., with STAT1) [8]. Dimerization triggers nuclear translocation via importin α/β-mediated transport. Within the nucleus, dimeric STAT3 binds with nanomolar affinity to gamma-activated sequence (GAS) elements in target gene promoters through its DBD. The dimer interface creates a symmetric binding groove that positions the transactivation domains to recruit transcriptional machinery, including RNA polymerase II, p300/CBP, and histone acetyltransferases [8].
Table 3: Biochemical Properties of STAT3 Dimerization States
Parameter | Monomeric STAT3 | Dimeric STAT3 |
---|---|---|
Y705 Phosphorylation | Absent | Required for dimer stability |
Conformation | Closed (SH2 buried) | Open (SH2 engaged with pY of partner) |
Nuclear Localization | <5% | >90% |
DNA-Binding Affinity | Micromolar (non-functional) | Nanomolar (functional) |
Transcriptional Output | Basal | Amplified (10–100x target gene induction) |
SF-1-087 is a small-molecule inhibitor that selectively disrupts STAT3 dimerization by targeting the SH2 domain. It competitively binds the phosphotyrosine pocket (KD ≈ 0.5–1 µM), preventing reciprocal SH2-pY705 interactions between monomers [8]. Biochemical studies demonstrate that SF-1-087:
Notably, SF-1-087 exhibits minimal effects on upstream kinases (JAK2, SRC) at therapeutic concentrations, distinguishing it from indirect pathway inhibitors. By directly targeting the dimerization interface, SF-1-087 disrupts the final step in STAT3 activation, making it a mechanistically distinct therapeutic strategy [8].
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